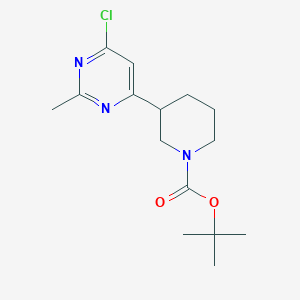

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

CAS No.: 1361116-19-9

Cat. No.: VC2706301

Molecular Formula: C15H22ClN3O2

Molecular Weight: 311.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361116-19-9 |

|---|---|

| Molecular Formula | C15H22ClN3O2 |

| Molecular Weight | 311.81 g/mol |

| IUPAC Name | tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |

| Standard InChI Key | HTZUAHFWQVAMPM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Composition

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate has the molecular formula C₁₅H₂₂ClN₃O₂, with a molecular weight of 311.81 g/mol. The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 1) and a substituted pyrimidine ring at position 3. The pyrimidine moiety contains a chlorine atom at position 6 and a methyl group at position 2 .

Structural Features

The key structural components of tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate include:

-

A piperidine ring with a substituent at position 3

-

A tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen

-

A pyrimidine ring with chlorine at position 6

-

A methyl group at position 2 of the pyrimidine ring

Table 1 summarizes the key structural features and properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₂ |

| Molecular Weight | 311.81 g/mol |

| CAS Number | 1361116-19-9 |

| Position of Pyrimidine Substitution | 3-position of piperidine |

| Functional Groups | Boc group, chloropyrimidine, methyl |

| Physical State | Solid |

Synthesis Methods

General Synthetic Routes

The synthesis of tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically follows one of several approaches, with the most common involving the coupling of a pre-functionalized piperidine with a halogenated pyrimidine derivative. Based on synthetic routes for structurally similar compounds, the following strategies are commonly employed:

Nucleophilic Aromatic Substitution

This approach involves the reaction of 3-metallated Boc-protected piperidine with 4,6-dichloro-2-methylpyrimidine under controlled conditions. The metallation typically uses lithium bases such as n-butyllithium or lithium diisopropylamide (LDA).

Palladium-Catalyzed Cross-Coupling

Another common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, between 3-borylated or 3-zincated piperidine derivatives and 4-halogenated pyrimidines. These reactions generally provide better selectivity and milder conditions than direct nucleophilic substitution .

Optimization Strategies

Several parameters can be optimized to improve the yield and purity of tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate synthesis:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Temperature | Controlled at 0-25°C during coupling | Minimizes side reactions |

| Solvent | Anhydrous THF or DMF | Improves solubility |

| Base | DIPEA or triethylamine | Controls regioselectivity |

| Catalyst (for Pd methods) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Enhances coupling efficiency |

| Purification | Silica gel chromatography followed by recrystallization | Improves final purity |

Structural Comparison with Related Compounds

Comparison with Position Isomers

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate differs from its positional isomer, tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, primarily in the position of the pyrimidine substituent on the piperidine ring. This difference can significantly impact the compound's three-dimensional structure, reactivity, and biological activity.

Comparison with Functional Group Variants

Several related compounds feature different functional groups or substitution patterns while maintaining the core piperidine-pyrimidine scaffold:

Table 3: Structural Comparison with Related Compounds

| Therapeutic Area | Structural Basis | Potential Mechanism |

|---|---|---|

| Kinase Inhibition | Pyrimidine scaffold | ATP-competitive binding |

| Neurological Targets | Piperidine moiety | Receptor modulation |

| Anti-inflammatory | Heterocyclic scaffold | Enzyme inhibition |

| Anticancer | Halogenated pyrimidine | Cell cycle disruption |

Applications in Chemical Synthesis

Role as a Synthetic Intermediate

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate serves as a valuable intermediate in multistep synthetic pathways. The presence of the Boc protecting group allows for selective manipulation of other functional groups before revealing the piperidine nitrogen for further derivatization .

Functional Group Transformations

Several transformations can be performed on this compound to access diverse chemical space:

-

Deprotection of the Boc group using TFA/DCM or HCl/dioxane

-

Nucleophilic substitution of the chlorine with various nucleophiles

-

Cross-coupling reactions using the chloropyrimidine moiety

-

Functionalization of the piperidine at other positions

Table 5: Common Transformations and Reaction Conditions

| Transformation | Reagents/Conditions | Expected Yield | Product Type |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), RT, 1h | 85-95% | Free piperidine |

| Chlorine Substitution | R-NH₂, DIPEA, THF, 50°C | 70-85% | Amino derivative |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 65-80% | Arylated pyrimidine |

| Methylation (after deprotection) | MeI, K₂CO₃, acetone | 75-85% | N-methylated derivative |

Structure-Activity Relationship Studies

Key Structure-Activity Relationships

The position of substitution on the piperidine ring significantly affects the biological activity of these compounds. 3-Substituted piperidines like tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate generally display different pharmacological profiles compared to their 4-substituted counterparts:

-

The 3-position substitution creates an asymmetric center, potentially leading to stereoisomers with different activities

-

The conformation of the 3-substituted piperidine affects the orientation of the pyrimidine moiety in the binding pocket of target proteins

-

The specific substitution pattern on the pyrimidine ring (6-chloro, 2-methyl) influences electronic properties and binding interactions

Comparative Biological Data

While specific biological data for tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is limited, related compounds provide insights into potential structure-activity relationships:

Table 6: Comparative Biological Activity of Related Compounds

| Compound | Target | Activity (IC₅₀) | Structural Feature Contribution |

|---|---|---|---|

| Piperidine-pyrimidine derivatives (general) | Kinases | 10-100 nM | Pyrimidine orientation |

| 3-Substituted piperidines | CNS receptors | 50-200 nM | Stereochemistry at position 3 |

| 6-Chloropyrimidine derivatives | Anti-inflammatory targets | 100-500 nM | Halogen bonding |

Analytical Methods and Characterization

Spectroscopic Identification

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR would typically show:

-

A singlet at approximately 1.4-1.5 ppm for the tert-butyl group (9H)

-

A singlet at approximately 2.5-2.6 ppm for the pyrimidine methyl group (3H)

-

Complex multiplets for the piperidine ring protons (8H)

-

A singlet at approximately 7.0-7.2 ppm for the pyrimidine C-5 proton (1H)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using a C18 column with a gradient of acetonitrile and water is typically employed for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis after suitable derivatization .

Future Research Directions

Development of Novel Derivatives

Future research may focus on developing novel derivatives of tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate with enhanced biological activities or improved pharmacokinetic properties:

-

Introduction of various substituents at the chlorine position

-

Modification of the pyrimidine ring to other heterocycles

-

Exploration of stereochemistry at the 3-position of the piperidine

-

Development of bioisosteres of the key structural elements

Computational Studies

Computational approaches, including molecular docking and quantum mechanical calculations, could provide insights into the compound's interaction with biological targets and guide the design of more potent derivatives:

-

Quantitative structure-activity relationship (QSAR) studies

-

Pharmacophore modeling based on related bioactive compounds

-

Molecular dynamics simulations to understand conformational preferences

-

Binding mode predictions through docking studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume